3-Pyridinecarboxamide, 4-(difluoromethyl)-
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Overview
Description
3-Pyridinecarboxamide, 4-(difluoromethyl)- is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 4-(difluoromethyl)- typically involves the introduction of the difluoromethyl group to the pyridinecarboxamide structure. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, 4-(difluoromethyl)- may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 4-(difluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamines .
Scientific Research Applications
3-Pyridinecarboxamide, 4-(difluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 4-(difluoromethyl)- involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, 4-(difluoromethyl)- include:
- 4-Pyridinecarboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets 3-Pyridinecarboxamide, 4-(difluoromethyl)- apart is the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6F2N2O |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-3-5(4)7(10)12/h1-3,6H,(H2,10,12) |
InChI Key |
HXXQBEHRWMYABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)C(=O)N |
Origin of Product |
United States |
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